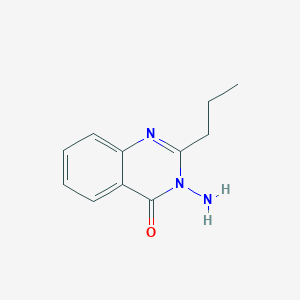

3-amino-2-propyl-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

3-amino-2-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-5-10-13-9-7-4-3-6-8(9)11(15)14(10)12/h3-4,6-7H,2,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGQPWUJPOEWIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=O)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antitumor Activity

Research indicates that quinazolinone derivatives, including 3-amino-2-propyl-4(3H)-quinazolinone, exhibit notable antitumor properties. Compounds in this class have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that modifications to the quinazolinone scaffold can enhance cytotoxic effects against specific cancer cell lines, making them potential candidates for anticancer drug development .

Antimicrobial Properties

Quinazolinone derivatives are also recognized for their antimicrobial efficacy. This compound has shown activity against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics in response to rising antibiotic resistance .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Research has indicated that quinazolinone derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

Studies have reported that this compound can act as an inhibitor of certain enzymes, including aldose reductase, which is implicated in diabetic complications. This inhibition can help manage diabetes-related conditions by preventing sorbitol accumulation in tissues .

Interaction with Nucleic Acids

Research into the interactions of quinazolinones with DNA has revealed that they can intercalate within the DNA structure, potentially leading to the development of novel chemotherapeutic agents. The ability to bind DNA suggests that these compounds may also have applications in gene therapy or as agents that modify gene expression .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-propyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate under reflux conditions, yielding high purity products suitable for biological testing . The structural characteristics of this compound include a propyl group that is nearly perpendicular to the quinazolinone plane, which may influence its biological activity and interaction with targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinazolinone derivatives differ primarily in substituents at positions 2 and 3, which dictate their chemical and biological behavior. Key analogs include:

Physicochemical Properties

- Molecular Weight : The 2-propyl substituent increases molecular weight (251.29 g/mol) compared to 2-methyl (237.25 g/mol) and 2-ethyl (216.28 g/mol) analogs .

- Metabolism: Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) undergoes epoxide-diol metabolic pathways; substituents like propyl may alter metabolic stability or toxicity profiles .

Q & A

Q. What are the common synthetic routes for 3-amino-2-propyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of aryl guanidines or multicomponent reactions. For example, electrocyclization of aryl guanidines under mild conditions (room temperature, non-toxic solvents) yields high-purity quinazolinones . Alternatively, cobalt(II) chloride-catalyzed reactions using anthranilic acid, triethyl orthoformate, and primary amines provide efficient routes with >80% yields under ambient conditions . Electrochemical methods using aluminum/carbon electrodes and acetic acid electrolytes offer green alternatives, avoiding high temperatures or transition metals . Key factors affecting yield include catalyst choice (e.g., CoCl₂ vs. TiO₂ nanoparticles), solvent polarity, and reaction time.

Q. Which spectroscopic and analytical methods are used to characterize this compound derivatives?

- Methodological Answer : Characterization relies on:

- Elemental analysis to confirm molecular composition.

- IR spectroscopy to identify NH/OH stretches (3200–3500 cm⁻¹) and carbonyl groups (1660–1700 cm⁻¹) .

- ¹H/¹³C-NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Mass spectrometry (HRMS) for molecular ion peaks and fragmentation patterns .

- X-ray crystallography to resolve stereochemistry in chiral derivatives (e.g., UR-9825 in ) .

Q. How is the preliminary antibacterial activity of quinazolinone derivatives evaluated?

- Methodological Answer : Standard protocols include:

- Agar diffusion/broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a reference .

- MIC/MBC determination : Compounds like 4g and 4j () show MIC values of 8–16 µg/mL against multidrug-resistant bacteria.

- Time-kill assays to assess bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize antifungal activity while maintaining pharmacokinetic stability?

- Methodological Answer :

- Substituent optimization : Halogens at position 7 (e.g., 7-Cl in UR-9825) enhance antifungal potency against Candida spp. but increase hydrophobicity, reducing half-life in mice (t₁/₂ = 1 h). Balancing hydrophobicity with polar groups (e.g., hydroxyls) improves rat/rabbit pharmacokinetics (t₁/₂ = 6–9 h) .

- Stereochemical analysis : Enantiomers (1R,2R vs. 1S,2S) show divergent activities; chiral HPLC separates isomers for individual testing .

- In vivo models : Use immunocompromised rat aspergillosis models to evaluate efficacy while monitoring hepatic/renal toxicity via serum biomarkers (e.g., ALT, creatinine) .

Q. What in vitro models assess COX-2 selectivity of anti-inflammatory quinazolinones, and how is ulcerogenic potential addressed?

- Methodological Answer :

- COX-1/COX-2 inhibition assays : Use purified enzymes or whole-blood models to measure IC₅₀ values. Compounds like 3e and 3f () show COX-2 selectivity ratios >10 (vs. indomethacin’s ratio of 0.8).

- Ulcerogenicity testing : Administer compounds orally (50 mg/kg) to rats for 7 days; assess gastric lesions via histopathology. Derivatives with methoxybenzothiazole substituents (e.g., 3e) reduce ulcer incidence by 60% compared to NSAIDs .

Q. How can discrepancies between in vitro potency and in vivo efficacy in antifungal models be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Compare plasma protein binding, metabolic stability (using liver microsomes), and tissue penetration across species. UR-9825’s low mouse efficacy (t₁/₂ = 1 h) contrasts with rat/rabbit success due to species-specific CYP450 metabolism .

- Dosing regimens : Test bid/qd dosing in prolonged models; UR-9825 at 100 mg/kg bid for 28 days maintains efficacy without toxicity .

Q. What methods confirm PARP-1 inhibition and neuroprotective effects of quinazolinones in cerebral ischemia?

- Methodological Answer :

- Enzyme kinetics : FR247304 (Ki = 35 nM) inhibits PARP-1 competitively; use fluorescence-based NAD⁺ depletion assays .

- In vitro neuroprotection : Treat H₂O₂-exposed PC12 cells with FR247304 (10⁻⁸–10⁻⁵ M); measure cell viability via MTT assays and NAD⁺ levels .

- In vivo models : Middle cerebral artery occlusion (MCAO) in rats with post-reperfusion FR247304 (32 mg/kg i.p.) reduces infarct volume by 50% via MRI and immunohistochemistry .

Q. How can molecular docking guide the design of radioiodinated quinazolinone prodrugs?

- Methodological Answer :

- AutoDock simulations : Model interactions between iodinated derivatives (e.g., IQ2-P,4-P) and human placental alkaline phosphatase (PLAP). Optimize binding affinity by introducing diphosphoryloxy groups .

- Validation : Confirm hydrolysis to insoluble precipitates (e.g., 125IQ2-OH,4-OH) via autoradiography in cancer cell lines .

Q. How are antiviral mechanisms of quinazolinones evaluated using RT-PCR and defensive enzyme assays?

- Methodological Answer :

- Semi-quantitative PCR : Amplify PR-1a and PR-5 genes in TMV-infected plants treated with III-31 (). Upregulation indicates systemic acquired resistance.

- Defensive enzyme assays : Measure peroxidase (POD) and phenylalanine ammonia-lyase (PAL) activities spectrophotometrically; III-31 increases POD activity by 3-fold .

Q. What strategies improve aqueous solubility and bioavailability without compromising bioactivity?

- Methodological Answer :

- Prodrug design : Introduce phosphate esters (e.g., IQ2-P,4-P) hydrolyzed by tumor-specific phosphatases .

- Formulation : Use cyclodextrin complexes or nanoemulsions for derivatives with logP >3 (e.g., UR-9825) .

- Structural modifications : Replace lipophilic groups (e.g., propyl) with PEGylated amines to enhance solubility while retaining antifungal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.